tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1429309-49-8
VCID: VC2728274
InChI: InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)16-6-7-21-17(12-16)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3
SMILES: CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Molecular Formula: C20H27N5O4
Molecular Weight: 401.5 g/mol

tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate

CAS No.: 1429309-49-8

Cat. No.: VC2728274

Molecular Formula: C20H27N5O4

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate - 1429309-49-8

Specification

CAS No. 1429309-49-8
Molecular Formula C20H27N5O4
Molecular Weight 401.5 g/mol
IUPAC Name tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)pyridin-2-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)16-6-7-21-17(12-16)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3
Standard InChI Key APOJMYHWQWPYGB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate is identified in chemical databases with CAS number 1429309-49-8 . The compound has been documented in PubChem with the identifier CID 75464847 . Several synonyms exist for this compound, reflecting variations in naming conventions, including:

  • tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)pyridin-2-yl]piperazine-1-carboxylate

  • tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)-2-pyridyl]piperazine-1-carboxylate

  • tert-Butyl 4-{4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]pyridin-2-yl}piperazine-1-carboxylate

Structural Components and Configuration

The compound incorporates several key structural elements that define its chemical behavior and potential biological activity:

  • A pyrazole ring substituted with an ethoxycarbonyl group at position 4

  • A pyridine ring connected to the pyrazole at N-1 position

  • A piperazine ring linked to the pyridine at position 2

  • A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen

This structural arrangement creates a molecule with multiple heteroatoms and functional groups that can participate in various chemical interactions, potentially influencing its biological activity profile.

Physical and Chemical Properties

Molecular Characteristics

The compound exhibits distinctive physicochemical properties that are summarized in Table 1.

Table 1: Physicochemical Properties of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate

PropertyValueSource
Molecular FormulaC₂₀H₂₇N₅O₄
Molecular Weight401.467 g/mol
SMILES NotationC(C)OC(=O)C=1C=NN(C1)C1=CC(=NC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Creation Date in PubChemJuly 12, 2014
Last Modified in PubChemApril 5, 2025
Physical StateSolid (presumed based on structure)-

Chemical Reactivity Considerations

Based on its structural elements, this compound likely exhibits several chemical properties:

  • The pyrazole ring provides aromatic character and potential for π-stacking interactions

  • The ethoxycarbonyl group can participate in hydrogen bonding as an acceptor

  • The tert-butoxycarbonyl group serves as a protecting group for the piperazine nitrogen, commonly used in synthetic organic chemistry

  • The piperazine ring contains a basic nitrogen that may influence solubility and acid-base properties

  • The pyridine nitrogen contributes to the compound's ability to accept hydrogen bonds

These properties collectively influence the compound's behavior in various chemical environments and its potential interactions with biological targets.

Synthesis and Related Compounds

Related Structural Analogs

Several structurally related compounds provide context for understanding the potential properties and applications of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate:

  • tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: 939986-26-2) shares the core piperazine-pyridine scaffold but lacks the pyrazole moiety .

  • tert-butyl 4-[5-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[[6-(hydroxyamino)-6-oxohexanoyl]amino]-4-methylphenyl]pyridin-2-yl]piperazine-1-carboxylate represents a more complex derivative containing the pyridyl-piperazine-carboxylate core structure .

  • Various tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates synthesized via click chemistry that demonstrate structural similarities .

These related compounds provide comparative frameworks for understanding structure-activity relationships and potential applications of our target compound.

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